1-Bromopentane-2,3-diol

Description

However, comparisons can be drawn between structurally related brominated alkanes (e.g., 1-Bromopentane and 2-Bromopentane) and diols (e.g., butane-2,3-diol or brominated diols like 2-Bromo-2-nitropropane-1,3-diol). This article synthesizes available data to provide a professional analysis of these analogous compounds, focusing on their properties, applications, and reactivity.

Properties

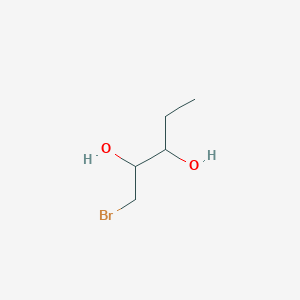

Molecular Formula |

C5H11BrO2 |

|---|---|

Molecular Weight |

183.04 g/mol |

IUPAC Name |

1-bromopentane-2,3-diol |

InChI |

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3 |

InChI Key |

GLSCQKMWOKAZAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CBr)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentane-2,3-diol can be synthesized through several methods:

Halogenation of Alkenes: One common method involves the halogenation of pent-2-ene followed by hydrolysis. The reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to add bromine across the double bond, forming 1,2-dibromopentane. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields this compound.

Oxidation of Alcohols: Another method involves the oxidation of 1-bromo-2,3-pentanediol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentane-2,3-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of pentane-2,3-diol.

Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium dichromate (K₂Cr₂O₇).

Reduction Reactions: The compound can be reduced to form pentane-2,3-diol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Substitution: Pentane-2,3-diol.

Oxidation: Pentane-2,3-dione or pentanoic acid.

Reduction: Pentane-2,3-diol.

Scientific Research Applications

1-Bromopentane-2,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromopentane-2,3-diol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Oxidative Stress Modulation: It can modulate oxidative stress by acting as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Overview of 1-Bromopentane

1-Bromopentane (CAS 110-53-2), also known as n-amyl bromide, is a brominated alkane with the formula C₅H₁₁Br. It is primarily used as a laboratory chemical and in organic synthesis . Key properties include:

Comparison with Structurally Similar Compounds

1-Bromopentane vs. 2-Bromopentane

These positional isomers differ in bromine substitution:

Key Differences :

- Reactivity : 1-Bromopentane undergoes nucleophilic substitution (SN2) more readily due to less steric hindrance at the terminal carbon.

- Physical Properties : The branched structure of 2-Bromopentane lowers its boiling point compared to the linear isomer .

Comparison with Diols and Brominated Diols

Diols (e.g., butane-2,3-diol) and brominated diols (e.g., 2-Bromo-2-nitropropane-1,3-diol) exhibit distinct chemical behavior:

3.2.1. Butane-2,3-diol

- Structure : HOCH₂CH(OH)CH₂CH₃

- Reactivity : Undergoes oxidation via Ru(III) or Ru(VI) catalysts, forming carbocations or radicals depending on the catalyst .

- Applications : Intermediate in organic synthesis and polymer chemistry .

3.2.2. 2-Bromo-2-nitropropane-1,3-diol

Contrast with 1-Bromopentane :

- Functional Groups : Brominated diols combine halogen reactivity with hydroxyl polarity, enabling diverse applications (e.g., biocides vs. solvents).

- Reactivity : Diols participate in oxidation and complexation reactions, while bromoalkanes favor substitution or elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.